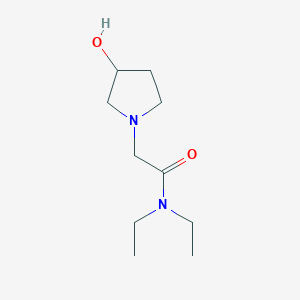![molecular formula C12H13N3O B1489851 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1494826-92-4](/img/structure/B1489851.png)
1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the 1H-1,2,3-triazole family . Triazoles are a group of five-membered rings containing three nitrogen atoms and two carbon atoms. They are known for their diverse range of biological activities and are used in medicinal chemistry .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds, such as 1H-indole-3-carbaldehyde derivatives, are often synthesized using multicomponent reactions . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Agents
Research has led to the synthesis of new series of triazolyl derivatives that show potential as antimicrobial and antioxidant agents. One study involved the creation of triazolyl pyrazole derivatives via a Vilsmeier–Haack reaction approach, displaying broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This suggests the compound's utility in developing inhibitors for bacterial enzymes, such as the E. coli MurB enzyme, indicating its potential in antimicrobial agent development (Bhat et al., 2016). Similarly, synthesis and characterization of (E)-2-[(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones showed moderate to good antimicrobial activity (Swamy et al., 2019).
Dyeing Properties and AIEE Characteristics
Another direction of research includes the development of compounds with specific physical properties, such as dyeing capabilities and fluorescence for biological applications. For instance, new azo and bisazo dyes derived from 5-pyrazolones have been synthesized, showcasing spectroscopic and dyeing properties (Bagdatli & Ocal, 2012). Additionally, a novel fluorescence probe with aggregation-induced emission enhancement (AIEE) and intramolecular charge transfer (ICT) performances was developed for selective and sensitive detection of homocysteine, demonstrating the compound's potential in bioimaging and biological detection (Chu et al., 2019).
Antibacterial and Anti-Inflammatory Agents
Compounds have also been synthesized for potential medical applications, including antibacterial, anti-inflammatory, and antioxidant activities. A study synthesized triazolothiadiazepino)indoles showing new heterocyclic compounds with potential antibacterial properties (Vikrishchuk et al., 2019). Another research focused on Schiff bases as DNA gyrase B inhibitors, showing excellent anti-inflammatory and good antioxidant activity, indicating their potential in developing antibacterial and anti-inflammatory agents (Kate et al., 2018).
Propiedades
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-3-4-10(2)11(5-9)6-15-7-12(8-16)13-14-15/h3-5,7-8H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNSFHFJCOCQSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(N=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

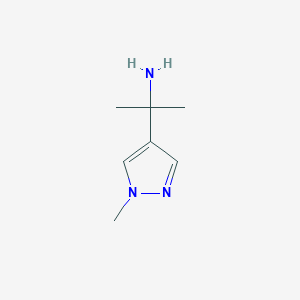
![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine](/img/structure/B1489770.png)
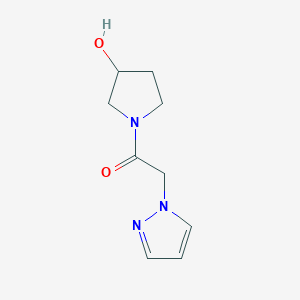
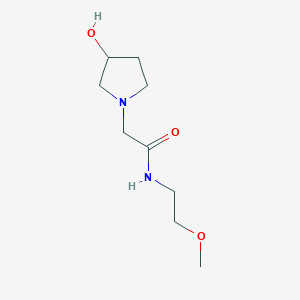
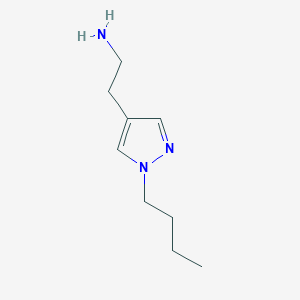
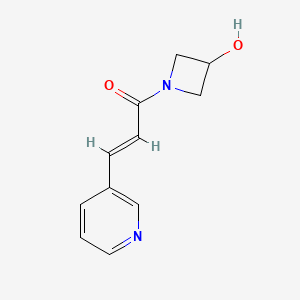
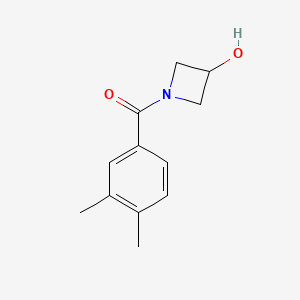
![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489781.png)
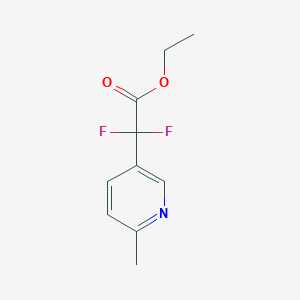
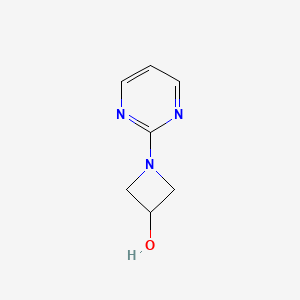
![N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1489785.png)

![1-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1489788.png)
